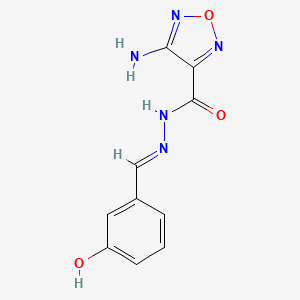![molecular formula C21H17N3O5 B3858067 N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3858067.png)
N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide
Descripción general
Descripción
N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide, also known as BNIPB, is a chemical compound that has been extensively studied for its potential use in scientific research. BNIPB is a member of the nitrobenzamide family of compounds, which are known to have a variety of biological effects. In
Mecanismo De Acción
The mechanism of action of N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide is not fully understood, but it is believed to involve the binding of the compound to DNA. N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide has been shown to preferentially bind to damaged DNA, suggesting that it may be useful in the detection and quantification of DNA damage. Additionally, N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide has been shown to have anti-tumor activity in vitro, although the exact mechanism of this activity is not well-understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide are not well-understood, but it is believed that the compound may have an effect on DNA repair and replication. Additionally, N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide has been shown to have anti-tumor activity in vitro, suggesting that it may have potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide in lab experiments is its ability to detect DNA damage with high sensitivity and specificity. Additionally, N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide is relatively easy to synthesize and is stable under a variety of conditions. However, one limitation of using N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.
Direcciones Futuras
There are a number of potential future directions for research on N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide. One area of interest is the development of new fluorescent probes based on the structure of N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide and its potential applications in cancer treatment. Finally, studies are needed to evaluate the safety and toxicity of N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide in vivo, as this information will be critical for the development of any potential clinical applications.
Aplicaciones Científicas De Investigación
N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide has been extensively studied for its potential use in scientific research. One of the primary applications of N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide is as a fluorescent probe for the detection of DNA damage. N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide is able to bind to damaged DNA, resulting in a fluorescent signal that can be detected using a fluorescence microscope. This technique has been used to study the effects of various agents on DNA damage, including radiation and chemotherapy drugs.
Propiedades
IUPAC Name |
N-(4-benzamidophenyl)-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-29-19-12-7-15(13-18(19)24(27)28)21(26)23-17-10-8-16(9-11-17)22-20(25)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOFITMTFDIHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl 4-(3-{[(4-nitrophenyl)amino]oxy}-3-oxopropyl)-5-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B3857987.png)
![3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B3857991.png)





![1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858062.png)
![1-benzyl-4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858068.png)
![4-[(2-chlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3858092.png)

![2,2'-oxybis[N'-(3-nitrobenzylidene)acetohydrazide]](/img/structure/B3858106.png)

